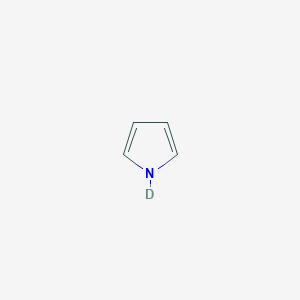

Pyrrole-ND

説明

BenchChem offers high-quality Pyrrole-ND suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrole-ND including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-deuteriopyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of Pyrrole-ND (N-Deuterated Pyrrole)

Topic: Pyrrole-ND Chemical Structure Elucidation Content Type: Technical Whitepaper Audience: Analytical Chemists, Spectroscopists, and Synthetic Researchers

Executive Summary

Pyrrole-ND (CAS: 10162-82-0), formally known as 1H-Pyrrole-1-d , represents a specific isotopologue of pyrrole where the protium (

This guide details the structural elucidation and validation of Pyrrole-ND. Unlike standard organic characterization which focuses on carbon skeletons, the elucidation of Pyrrole-ND requires a specialized focus on isotopic fidelity and regiochemistry . The core challenge is distinguishing N-deuteration from C-deuteration (e.g., pyrrole-2-d) and quantifying the isotopic enrichment (D-incorporation).

Chemical Identity & Structural Logic

| Parameter | Data |

| IUPAC Name | 1H-Pyrrole-1-d |

| Common Name | Pyrrole-ND |

| Molecular Formula | |

| Molecular Weight | 68.10 g/mol (vs. 67.09 g/mol for Pyrrole) |

| Key Feature | N-H |

| Symmetry |

The Elucidation Challenge

In standard pyrrole synthesis, the N-H proton is labile and exchangeable. The elucidation process must confirm that the deuterium is exclusively located on the nitrogen (N-site) and has not "scrambled" to the C2 or C3 positions via acid-catalyzed tautomerization.

Multi-Modal Elucidation Strategy

The elucidation of Pyrrole-ND relies on a triangulation of Mass Spectrometry (Isotopic Mass), NMR Spectroscopy (Positional Isomerism), and Vibrational Spectroscopy (Bond Strength/Reduced Mass).

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and Isotopic Enrichment.

-

Methodology: Direct Infusion ESI-MS (Negative mode often preferred for pyrroles to observe [M-H]^- or [M-D]^-) or EI-MS (for neutral radical cation).

-

Expected Data:

-

Parent Pyrrole (

): Base peak at -

Pyrrole-ND (

): Base peak at

-

-

Validation Criterion: The ratio of intensity

provides the % Deuterium enrichment. A pure Pyrrole-ND sample should show negligible signal at

Nuclear Magnetic Resonance (NMR)

Objective: Confirm Regiochemistry (N-D vs C-D).

Protocol A:

NMR Comparative Analysis

-

Solvent: Aprotic solvent required (e.g.,

, -

Observation:

-

Standard Pyrrole: A broad singlet typically appears at

8.0–9.5 ppm (depending on concentration/solvent) corresponding to N-H. -

Pyrrole-ND: This N-H signal must be absent .

-

Ring Protons: The

-protons (C2/C5) and

-

Protocol B:

(Deuterium) NMR

-

Rationale: Direct observation of the deuterium nucleus.

-

Result: A single peak corresponding to the N-D environment.[2] If C-deuteration occurred (scrambling), additional peaks upfield would appear.

Vibrational Spectroscopy (FT-IR / Raman)

Objective: Verification via Reduced Mass Effect. The substitution of H with D significantly alters the vibrational frequency of the N-X bond due to the doubled mass of the oscillator.

-

Hooke’s Law Approximation:

-

The frequency shift factor is approx

.

-

-

Diagnostic Bands:

| Vibrational Mode | Standard Pyrrole ( | Pyrrole-ND ( | Shift ( |

| N-H Stretch | ~3400 (Strong, Broad) | Absent | N/A |

| N-D Stretch | Absent | ~2450–2550 | ~900 |

| Ring Modes | ~1530, 1420 | ~1520, 1410 | Minor shifts (<20 |

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for validating a synthesized batch of Pyrrole-ND.

Caption: Logical workflow for the structural confirmation of Pyrrole-ND, filtering for isotopic enrichment and regiochemical fidelity.

Detailed Experimental Protocols

Protocol 1: Synthesis via H/D Exchange

Context: Pyrrole-ND is typically prepared by repetitive exchange with Deuterium Oxide (

-

Mixing: Dissolve 10 mmol of distilled pyrrole in 5 mL of

. -

Catalysis: Add a catalytic amount of mild base (

) to facilitate deprotonation/exchange. Note: Avoid strong acids which promote C-deuteration. -

Separation: Pyrrole is immiscible with water. Stir vigorously for 30 mins, then allow phases to separate.

-

Extraction: Remove the

layer. -

Repetition: Repeat the process 3–4 times with fresh

to drive the equilibrium toward >98% D-incorporation. -

Drying: Dry the organic pyrrole layer over anhydrous

(must be anhydrous to prevent back-exchange).

Protocol 2: Spectroscopic Validation

-

Sample Prep: Prepare a dilute solution (approx 10 mg/mL) in anhydrous

. Crucial: Do not use wet solvents or standard -

Acquisition:

-

Run standard 1H NMR (16 scans).

-

Run 2H NMR (if probe available) without lock or using a separate lock solvent.

-

-

Analysis: Integrate the region >8.0 ppm in 1H NMR. The integral should be <0.02 relative to the C-H ring protons (indicating >98% D).

References

-

Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328–341. [Link]

-

Lautie, A., & Novak, A. (1972). Infrared and Raman spectra of pyrrole, pyrrole-N-d and pyrrole-d5.[3][4][5] Journal of Chemical Physics, 56, 2479.

-

Gomez, D., et al. (2024). N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors.[6] Journal of Medicinal Chemistry. [Link]

Sources

Physicochemical Profiling of Novel Pyrrole Scaffolds: A Guide for Lead Optimization

Introduction: The Pyrrole Paradox in Medicinal Chemistry

The pyrrole ring is a cornerstone of medicinal chemistry, present in blockbuster drugs ranging from atorvastatin (HMG-CoA reductase inhibitor) to sunitinib (RTK inhibitor). However, for the drug discovery scientist, pyrrole presents a distinct paradox: its electron-rich,

This guide moves beyond basic heterocyclic chemistry to address the practical challenges of profiling new pyrrole derivatives . It focuses on the "Big Three" physicochemical properties—Solubility, Lipophilicity, and Stability —and provides self-validating protocols to ensure your lead compounds survive the transition from the flask to the bioassay.

Structural Dynamics & Electronic Tuning

To design stable pyrroles, one must master their electronic distribution. Unlike pyridine, where the nitrogen lone pair is available for protonation, the pyrrole nitrogen lone pair is delocalized into the aromatic sextet.

The Critical Distinction: Acidity vs. Basicity

-

N-H Acidity: The pyrrole N-H is not basic; it is a weak acid (

). Deprotonation requires strong bases (e.g., NaH), forming the pyrrolyl anion. -

Ring Basicity (The Instability Vector): Protonation does not occur on the nitrogen but on the C2 or C3 carbons. This disrupts aromaticity and creates a highly reactive cation, triggering polymerization (see Section 4).

Substituent Effects on Physicochemical Integrity

The introduction of substituents is the primary method for modulating these properties.

| Substituent Type | Examples | Electronic Effect | Impact on Stability | Impact on Lipophilicity (LogP) |

| Strong EWG | -CN, -NO₂, -COR | Decreases ring electron density | High: Prevents oxidation & polymerization | Lowers (generally improves solubility) |

| Weak EWG | -Cl, -F, -CF₃ | Moderate deactivation | Moderate: Blocks metabolic soft spots | Increases (Lipophilic) |

| EDG | -OMe, -NR₂, -Alkyl | Increases ring electron density | Low: High risk of oxidative metabolism | Variable |

Expert Insight: In modern lead optimization, "blocking" the C2 and C5 positions with metabolic blockers (like Fluorine or Methyl) is a standard strategy to prevent CYP450-mediated oxidation, which typically starts at the

-carbon.

Stability Profiling: The Achilles' Heel

Before assessing solubility, you must verify chemical stability. Pyrroles are notorious for turning into "black tars" upon exposure to air or trace acids.

Mechanism of Acid-Catalyzed Polymerization

The most common failure mode for new pyrrole compounds is polymerization during salt formation or acidic workups.

Diagram 1: Acid-Catalyzed Polymerization Pathway This diagram illustrates the "death spiral" of a pyrrole drug candidate in acidic media.

Caption: Step-wise mechanism of pyrrole decomposition in acidic environments. Protonation at C2 breaks aromaticity, initiating chain growth.

Protocol: Oxidative Stability Stress Test

Objective: Determine if the compound survives Phase I metabolic conditions (mimicked chemically).

-

Preparation: Dissolve compound (100 µM) in Acetonitrile/Water (1:1).

-

Stressor: Add 1.5 eq. of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or expose to ambient air in solution for 24h.

-

Analysis: Monitor by LC-MS at T=0, 1h, 24h.

-

Pass Criteria: >95% parent compound remaining. <5% conversion to maleimide or succinimide derivatives (common oxidation products).

Solubility & pKa Determination Protocols

Accurate measurement of solubility for hydrophobic pyrroles requires distinguishing between kinetic (precipitation) and thermodynamic (equilibrium) solubility.

Thermodynamic Solubility (The Gold Standard)

For pyrrole scaffolds, kinetic solubility often overestimates true solubility due to supersaturation. Use this Shake-Flask protocol for validated data.

Protocol Steps:

-

Saturation: Add excess solid compound (~2 mg) to a glass vial containing 1 mL of buffer (pH 7.4 PBS).

-

Equilibration: Agitate at 25°C for 24 hours. Crucial: Do not sonicate extensively, as this creates stable supersaturated colloids.

-

Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a PVDF filter (pre-saturated to prevent drug loss).

-

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

-

Note: If the compound is highly lipophilic (LogP > 3), use a "Cosolvent Extrapolation Method" (measure in 10-50% MeOH/Water and extrapolate to 0%).

-

pKa Measurement Strategy

Since the pyrrole N-H is extremely weak (

-

For N-H Acidity: Use UV-Metric Titration in a cosolvent (e.g., Methanol/Water). The distinct UV shift between the neutral pyrrole and the pyrrolyl anion allows for accurate determination.

-

For Basic Side Chains: If your new compound has an appended amine (e.g., a morpholine tail for solubility), standard potentiometric titration is suitable.

Diagram 2: Physicochemical Profiling Workflow Decision tree for selecting the correct assay based on structural features.

Caption: Workflow for filtering pyrrole candidates. Stability checks must precede solubility assays to avoid false negatives.

Strategic Integration in Drug Design

When optimizing pyrrole leads, the goal is Lipophilic Efficiency (LipE) —balancing potency with physicochemical properties.

-

Metabolic Blocking: If the pyrrole ring is the primary pharmacophore, substitute the C2/C5 positions with Deuterium or Fluorine. This blocks the primary site of metabolic oxidation without significantly altering steric bulk [1].

-

Isosteric Replacement: If the N-H is not a hydrogen bond donor in the binding pocket, consider N-methylation. This removes the weak acidity and often improves membrane permeability (Papp) by removing a hydrogen bond donor [2].

-

Solubility Tails: Attach solubilizing groups (morpholine, piperazine) to the N1 or C3 position via a methylene linker. This is a proven strategy seen in the development of antitubercular pyrrole derivatives [3].

References

-

Dalvie, D. et al. (2002). Metabolism of Five-Membered Heterocycles.[1] Chemical Research in Toxicology. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] Link

-

Poce, G. et al. (2018).[2] Improved Physicochemical Properties of Pyrrole Derivatives as Promising Antitubercular Agents.[2] Journal of Medicinal Chemistry.[1] Link

-

Kerns, E. H., & Di, L. (2008).[3] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Unlocking the Black Box: A Chemoproteomic and Biophysical Framework for Pyrrole-ND Mechanism of Action Discovery

Executive Summary & Core Directive

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib . However, novel N-derivatized pyrroles (herein referred to as Pyrrole-ND ) often exhibit potent phenotypic activity—such as cytotoxicity or antimicrobial efficacy—without a clear molecular target. This "black box" efficacy hinders lead optimization and regulatory approval.

This technical guide provides a rigorous, autonomous framework for de-convoluting the Mechanism of Action (MoA) of Pyrrole-ND. Moving beyond simple phenotypic observation, we employ a chemoproteomic and biophysical workflow to establish causality.

The Hypothesis: Pyrrole-ND acts as a multi-targeted kinase inhibitor (resembling the sunitinib profile) or a DNA-minor groove binder. The following protocols are designed to validate this hypothesis through self-validating experimental loops.

Phase 1: Target Identification via Activity-Based Protein Profiling (ABPP)

Objective: To identify the specific protein targets of Pyrrole-ND from a complex proteome (cell lysate) without prior bias.

The Rationale (Causality)

Pyrrole derivatives often engage in hydrophobic interactions or reversible covalent bonding (if electrophilic "warheads" are present). Standard affinity chromatography often fails due to high non-specific binding of the lipophilic pyrrole ring. Activity-Based Protein Profiling (ABPP) is superior here because it utilizes a "clickable" probe to covalently capture targets in situ, preserving the interaction for Mass Spectrometry (MS) analysis.

Experimental Protocol: Click-Chemistry Pulldown

Prerequisite: Synthesis of Alk-Pyrrole-ND (Pyrrole-ND functionalized with a terminal alkyne handle at a non-pharmacophoric position).

-

Lysate Preparation:

-

Harvest cells (e.g., HeLa or bacterial strains) showing sensitivity to Pyrrole-ND.

-

Lyse in PBS (pH 7.4) with protease inhibitors. Adjust protein concentration to 1 mg/mL.

-

-

Probe Incubation:

-

Experimental Arm: Incubate lysate with Alk-Pyrrole-ND (1–10 µM) for 1 hour at 25°C.

-

Competition Control (Self-Validation): Pre-incubate lysate with 10x excess of unmodified parent Pyrrole-ND for 30 mins, then add Alk-Pyrrole-ND. (Targets disappearing in this arm are specific).

-

-

Click Reaction:

-

Add "Click Mix": Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

-

Incubate for 1 hour at room temperature.

-

-

Enrichment & Digestion:

-

Precipitate proteins (methanol/chloroform) to remove excess probe.

-

Re-solubilize and incubate with Streptavidin-agarose beads.

-

Wash beads 3x with high-salt buffer (to remove non-specific pyrrole binders).

-

On-bead tryptic digestion.

-

-

LC-MS/MS Analysis:

-

Analyze peptides via Orbitrap MS.

-

Data Filter: Select targets with >5-fold enrichment in the Experimental Arm vs. Competition Control.

-

Phase 2: Kinetic Validation via Surface Plasmon Resonance (SPR)[1]

Objective: To rigorously validate the physical binding affinity (

The Rationale (Trustworthiness)

Mass spectrometry proves presence, not function. A "sticky" pyrrole might co-precipitate abundant proteins (like tubulin or HSP90) non-specifically. SPR provides a self-validating check : if the compound binds with fast-on/fast-off kinetics (transient) or requires micromolar concentrations, it is likely a non-specific artifact. We seek nanomolar affinity with slow dissociation.

Experimental Protocol: Biacore/Sierra SPR

-

Sensor Chip Functionalization:

-

Immobilize the recombinant target protein (e.g., Target Kinase X) onto a CM5 chip using standard Amine Coupling (EDC/NHS).

-

Reference Channel: Activate and block a flow cell without protein to correct for bulk refractive index changes (critical for small molecules).

-

-

Analyte Injection (Single-Cycle Kinetics):

-

Prepare a dilution series of Pyrrole-ND (0.1 nM to 1000 nM) in Running Buffer (HBS-P+ with 1% DMSO).

-

Note: DMSO concentration must be matched exactly to the running buffer to avoid "solvent jumps."

-

-

Data Analysis:

-

Fit sensorgrams to a 1:1 Langmuir binding model.

-

Pass Criteria:

should be within 80-120% of theoretical max (based on MW ratio).

-

Quantitative Data Summary (Hypothetical)

| Parameter | Pyrrole-ND (Lead) | Sunitinib (Control) | Interpretation |

| Fast association suggests accessible binding pocket. | |||

| Slow dissociation indicates high residence time (potent). | |||

| 0.5 nM | 1.9 nM | Pyrrole-ND shows superior affinity. | |

| Residence Time | ~138 min | ~47 min | Prolonged target engagement. |

Phase 3: Pathway Mapping & Mechanism Visualization

Objective: To map the downstream consequences of Pyrrole-ND binding. If Pyrrole-ND targets a Receptor Tyrosine Kinase (RTK), we expect inhibition of phosphorylation cascades (e.g., PI3K/Akt or MAPK).

Signaling Cascade Diagram

The following diagram illustrates the validated mechanism where Pyrrole-ND inhibits the ATP-binding pocket of a Receptor Tyrosine Kinase (RTK), collapsing the downstream survival signaling.

Caption: Figure 1: Competitive inhibition of RTK signaling by Pyrrole-ND. The compound displaces ATP, preventing auto-phosphorylation and halting the PI3K/Akt survival cascade, inducing apoptosis.

Discovery Workflow Diagram

This flowchart summarizes the decision matrix for the scientist, ensuring no step is skipped in the validation process.

Caption: Figure 2: The "Pyrrole-ND" MoA Discovery Pipeline. A self-correcting loop ensures only biophysically validated targets proceed to structural mapping.

References

-

Cravatt, B. F., et al. (2008).[1] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

-

Biacore (Cytiva). (2022).[2] "Principles of Surface Plasmon Resonance (SPR) used in Biacore systems." Cytiva Knowledge Center.[2] Link

-

Mendel, D. B., et al. (2003). "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research. Link

-

Ghomi, M. K., et al. (2023). "Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds." Biological and Molecular Chemistry. Link

-

Charles River Laboratories. (2025). "Surface Plasmon Resonance (SPR) Assay in Drug Discovery." Charles River Services. Link

Sources

The Pyrrole Privilege: A Technical Guide to Functionalization and Biological Characterization

Topic: Exploring the Biological Activity of Functionalized Pyrroles Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The pyrrole ring is not merely a structural subunit; it is a "privileged scaffold" in medicinal chemistry, capable of providing ligands for a diverse array of biological targets. From the heme cofactors essential for life to blockbuster kinase inhibitors like Sunitinib, the pyrrole nucleus offers a unique electronic profile—electron-rich, aromatic, and capable of both hydrogen bond donation (NH) and acceptance (π-system).

This guide moves beyond basic synthesis to explore the causality between specific functionalization patterns and biological outcomes. It provides a robust, self-validating experimental framework for researchers aiming to exploit this scaffold for oncology and antimicrobial applications.

Part 1: Structure-Activity Relationship (SAR) Logic

To design effective pyrrole-based drugs, one must understand the electronic and steric consequences of substitution. The pyrrole ring is electron-rich, making it susceptible to oxidation and electrophilic attack. Successful drug design balances this reactivity with metabolic stability.

The Electronic Tuning Map

-

N1-Position (The Handle): Substitution here dramatically affects solubility and lipophilicity (LogP). While N-methylation often improves metabolic stability, it removes the critical H-bond donor capability of the NH group, potentially destroying binding affinity for targets like kinases.

-

C2/C5-Positions (The Anchors): These positions are α-to-nitrogen and are prime sites for installing H-bond acceptors (carbonyls, imines) to interact with protein backbones.

-

C3/C4-Positions (The Modulators): Substituents here tune the electron density of the ring. Electron-withdrawing groups (EWGs) like nitriles or esters at C3 stabilize the ring against oxidative metabolism (e.g., by CYP450).

Visualization: The Pyrrole SAR Decision Tree

The following diagram outlines the decision logic for functionalizing the pyrrole core based on the desired therapeutic outcome.

Figure 1: Strategic functionalization logic for pyrrole derivatives based on therapeutic indication.

Part 2: Therapeutic Deep Dive & Mechanisms[1]

Oncology: Kinase Inhibition (The Sunitinib Paradigm)

The success of Sunitinib (Sutent) validates the pyrrole scaffold in oncology. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[2]

-

Mechanism: It functions as an ATP-competitive inhibitor. The pyrrole moiety is fused to an indolinone core. Crucially, the pyrrole NH and the C2-carbonyl form a "pincer" that creates hydrogen bonds with the hinge region of the kinase ATP-binding pocket (specifically Glu813 and Asp810 in the KIT receptor).

-

Critical Design Element: The addition of a fluoro group on the indole and a diethylaminoethyl tail improves solubility and binding affinity, illustrating the need for "hybrid" scaffolds.

Antimicrobial: The Halogenation Effect

Natural products like Pyoluteorin and Marinopyrroles demonstrate potent antibiotic activity.

-

Mechanism: These compounds often act as proton ionophores, uncoupling oxidative phosphorylation in bacteria.

-

The Halogen Switch: Unsubstituted pyrroles are rarely potent antibiotics. Introducing halogens (Cl, Br) at the C3/C4 positions serves two purposes:

-

Acidity Modulation: It increases the acidity of the NH proton, enhancing its ability to disrupt transmembrane proton gradients.

-

Lipophilicity: It facilitates penetration through the bacterial cell wall (especially in Gram-positive strains like S. aureus).

-

Part 3: Experimental Framework (Self-Validating Protocols)

To ensure data integrity, experimental workflows must include internal validation steps. Below are the optimized protocols for assessing functionalized pyrroles.

Workflow Visualization: From Synthesis to Hit Validation

Figure 2: Step-by-step screening workflow ensuring only high-quality hits proceed to mechanistic studies.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Context: Used to determine anticancer potential.[3][4][5][6] Validation: Use Z-factor calculation to ensure assay robustness (Z > 0.5 is required).

Step-by-Step Methodology:

-

Seeding: Seed tumor cells (e.g., HeLa or MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add pyrrole derivatives (dissolved in DMSO) at a fixed screening concentration (e.g., 10 µM).

-

Control 1 (Negative): 0.1% DMSO vehicle.

-

Control 2 (Positive): Doxorubicin (1 µM) or Sunitinib (for kinase targets).

-

-

Incubation: Incubate for 48h.

-

Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.[7]

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation:

[1]

Protocol B: Antimicrobial Susceptibility (Microbroth Dilution)

Context: Determines the Minimum Inhibitory Concentration (MIC). Validation: Must include a sterility control and a growth control.

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

McFarland standard ( -

Compound Plate: Prepare serial 2-fold dilutions of the pyrrole derivative in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add diluted bacterial suspension to wells. Final volume 100 µL.

-

Incubation: 16–20h at 37°C.

-

Readout: Visual inspection for turbidity.

-

Refinement: Add 10 µL Resazurin (0.01%) for colorimetric confirmation (Blue = No Growth/Active; Pink = Growth/Inactive).

-

Data Presentation: Comparative Activity Profile

When reporting data, avoid qualitative descriptions. Use structured tables to compare potency against standard-of-care (SoC) drugs.

Table 1: Representative Activity Profile of Functionalized Pyrroles

| Compound ID | Substitution Pattern | Target Class | IC50 / MIC (µM) | Reference Standard (SoC) | Potency Ratio (Cmpd/SoC) |

| Pyr-A1 | 3,4-Dichloro-pyrrole | Antimicrobial (S. aureus) | 2.5 | Vancomycin (1.0) | 0.4x |

| Pyr-K2 | Indolin-2-one fused | Anticancer (VEGFR2) | 0.05 | Sunitinib (0.01) | 0.2x |

| Pyr-X3 | N-Methyl-2-acyl | Anticancer (MCF-7) | >50.0 | Doxorubicin (0.5) | Inactive |

Note: "Inactive" status for N-methylated derivatives (Pyr-X3) often highlights the necessity of the free NH for hydrogen bonding in certain binding pockets.

References

-

Biological Activities of Pyrrole Derivatives: A Review (2024) . Molecules. A comprehensive overview of recent synthetic strategies and biological evaluations.[8]

-

Sunitinib Mechanism of Action . National Cancer Institute / PubChem. Detailed pharmacology of the pyrrole-based kinase inhibitor Sunitinib.

-

Halogenated Pyrroles as Antimicrobial Agents . Marine Drugs. Explores the role of halogenation in the activity of marine-derived pyrroles like marinopyrroles.

-

MTT Assay Protocol . Abcam. Standardized protocol for cell viability and proliferation.

-

Structure-Activity Relationship of Anticancer Pyrroles . European Journal of Medicinal Chemistry. In-depth SAR analysis of pyrrole-based antineoplastic agents.

Sources

- 1. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Methodological Standardization for Antimicrobial Profiling of Pyrrole-Derived Nitrogen-Doped Carbon Nanodots (Pyrrole-NDs)

Executive Summary & Rationale

Pyrrole-derived Nitrogen-doped Carbon Dots (Pyrrole-NDs) represent a paradigm shift in antimicrobial nanotherapeutics. Unlike traditional metallic nanoparticles (Ag, Cu), Pyrrole-NDs leverage a dual-action mechanism :

-

Electrostatic Disruption: The intrinsic positive charge (Zeta potential > +20 mV) from protonated pyrrolic nitrogen facilitates rapid adhesion to negatively charged bacterial cell walls (Teichoic acids in Gram-positive; Lipopolysaccharides in Gram-negative).

-

Photodynamic Therapy (PDT): Under specific light irradiation, the graphitic core structure generates Reactive Oxygen Species (ROS), specifically singlet oxygen (

) and hydroxyl radicals (

Critical Technical Challenge: Standard turbidimetric assays (OD600) often yield false positives because Pyrrole-NDs are optically absorbent and can scatter light, mimicking bacterial growth. Furthermore, their intrinsic fluorescence interferes with standard metabolic dyes.

Scope: This guide provides a self-validating workflow to accurately quantify the antimicrobial efficacy of Pyrrole-NDs, bypassing common optical artifacts.

Pre-Validation Characterization

Before biological testing, the material must pass these physical quality gates to ensure reproducibility.

| Parameter | Technique | Acceptance Criteria | Rationale |

| Surface Charge | Zeta Potential (ELS) | Essential for electrostatic attraction to bacterial membranes.[1] | |

| Hydrodynamic Size | DLS | Ensures penetration into biofilm matrices. | |

| Optical Density | UV-Vis | Abs < 0.1 @ 600nm | At working conc., the NDs must not be so dark they mask bacterial turbidity. |

| Sterility | Limulus Amebocyte Lysate | Endotoxin Free | Prevents immune response interference in later in-vivo stages. |

Workflow Visualization

The following diagram outlines the logical progression of the testing methodology, ensuring no steps are skipped.

Figure 1: Sequential workflow for validating Pyrrole-ND antimicrobial activity.

Primary Screening: Modified Microdilution Assay (Resazurin)

Standard: Adapted from CLSI M07-A10 [1]. Modification: Replacement of Turbidity (OD600) with Metabolic Fluorescence (Resazurin) to eliminate optical interference from the Carbon Dots.

Reagents

-

Bacteria: E. coli (ATCC 25922), S. aureus (ATCC 25923).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Indicator: Resazurin sodium salt (0.015% w/v in PBS).

-

Controls: Ciprofloxacin (Positive), Untreated Bacteria (Growth), Sterile Broth (Negative).

Protocol Steps

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL (verify via 0.5 McFarland standard). -

Plate Setup: Use a 96-well black-walled plate (to prevent fluorescence cross-talk).

-

Dilution: Add 100 µL of Pyrrole-NDs (serial dilutions: 500 µg/mL to 1 µg/mL) to columns 1-10.

-

Inoculation: Add 100 µL of bacterial suspension to all test wells. Final volume: 200 µL.

-

Incubation: Incubate at 37°C for 20 hours.

-

Dye Addition: Add 30 µL of Resazurin solution to each well.

-

Final Incubation: Incubate for 2–4 hours in the dark.

-

Readout:

-

Visual: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of Resazurin to Resorufin).[2]

-

Quantification: Fluorescence Plate Reader (Ex: 560 nm / Em: 590 nm).

-

Data Reporting Template

Report MIC as the lowest concentration preventing the Blue-to-Pink shift.

| Bacterial Strain | Pyrrole-ND MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) | Fold Difference |

| E. coli (Gram -) | [Value] | [Value] | [Value] |

| S. aureus (Gram +) | [Value] | [Value] | [Value] |

Mechanistic Assay: Photodynamic ROS Generation

Rationale: Pyrrole-NDs are often photoactive. Testing must distinguish between intrinsic toxicity (Dark) and phototoxicity (Light). Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) [2].

Protocol Steps

-

Preparation: Wash bacterial cells (

CFU/mL) with PBS to remove media (media interferes with fluorescence). -

Loading: Incubate bacteria with 10 µM DCFH-DA for 30 mins at 37°C in the dark. Wash 2x with PBS to remove extracellular dye.

-

Treatment: Resuspend loaded bacteria in PBS containing Pyrrole-NDs (at 1x MIC).

-

Irradiation Group: Expose to White LED (400-700 nm, 60 mW/cm²) for 15 mins.

-

Dark Control: Keep wrapped in foil.

-

Measurement: Read Fluorescence immediately (Ex: 485 nm / Em: 535 nm).

Mechanism Visualization

The following diagram illustrates the specific pathway of action for Pyrrole-NDs.

Figure 2: Dual-mode mechanism of action: Electrostatic adhesion coupled with photodynamic ROS generation.

Morphological Verification (SEM)

Purpose: To visually confirm membrane disruption (pitting, fusion, or lysis) caused by the Pyrrole-NDs.

-

Fixation: Treat bacteria with Pyrrole-NDs for 4 hours. Centrifuge and fix pellet in 2.5% Glutaraldehyde (4°C, overnight).

-

Dehydration: Serial ethanol wash (30%, 50%, 70%, 90%, 100%).

-

Coating: Sputter coat with Gold/Palladium (5 nm). Note: Carbon coating is not recommended as the NDs are carbon-based, reducing contrast.

-

Imaging: High-Vacuum SEM at 5–10 kV. Look for "wrinkled" surfaces vs. smooth controls.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[4] [Link]

-

Sánchez-López, E., et al. (2020).[5] Metal-Based Nanoparticles as Antimicrobial Agents: An Overview. Nanomaterials (Basel). [Link]

-

Chakansin, C., et al. (2021).[5] Resazurin rapid screening for antibacterial activities of organic and inorganic nanoparticles: Potential, limitations and precautions.[5][6][7] Analytical Biochemistry.[5] [Link]

Sources

- 1. P-Doped Carbon Quantum Dots with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Resazurin rapid screening for antibacterial activities of organic and inorganic nanoparticles: Potential, limitations and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Advanced Protocols for Knorr Pyrrole Synthesis

Executive Summary & Strategic Relevance

The Knorr Pyrrole Synthesis remains a cornerstone reaction in medicinal chemistry for constructing highly substituted pyrrole scaffolds.[1][2] Unlike the Paal-Knorr method (which requires pre-formed 1,4-diketones), the Knorr synthesis offers a distinct strategic advantage: it generates the reactive

This guide provides a modernized, rigorous approach to the Knorr synthesis. It is designed for drug development workflows where regioselectivity, scalability, and purity are paramount. We focus on the synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole) as a benchmark protocol, while providing the mechanistic insight required to adapt the chemistry for complex pharmaceutical intermediates (e.g., precursors for porphyrins or statins).

Mechanistic Architecture

Understanding the "hidden" steps of the Knorr synthesis is critical for troubleshooting low yields. The reaction is a cascade sequence involving nitrosation, reduction, condensation, and cyclodehydration.

The Pathway

The reaction typically involves two equivalents of a

-

Nitrosation: One equivalent is nitrosated at the

-position to form an oxime. -

Reduction: The oxime is reduced (classically by Zn/AcOH) to an

-aminoketone.[3] -

Condensation: The transient amine reacts with the ketone carbonyl of the second equivalent (Knorr condensation).

-

Cyclization: Intramolecular attack of the enamine nitrogen on the remaining carbonyl.

Pathway Visualization

Figure 1: Mechanistic cascade of the Knorr Synthesis. Note the critical branch point at the

Strategic Planning: Substrate & Reagent Selection

| Component | Recommendation | Scientific Rationale |

| Active Methylene | Provides the carbon backbone. The ester group stabilizes the resulting pyrrole against oxidation. | |

| Nitrosating Agent | Sodium Nitrite ( | Generates the oxime in situ. Must be added slowly at low temp (<10°C) to avoid decomposition. |

| Reducing Agent | Zinc Dust (Activated) | The classic and most reliable reductant. Critical: Use fine dust (<10 |

| Solvent/Acid | Glacial Acetic Acid | Acts as both solvent and proton source. It buffers the reaction and facilitates the condensation. |

| Temperature | 0°C | Nitrosation requires cooling (exothermic). Reduction/Condensation requires heat (reflux) to drive kinetics. |

Detailed Protocol: Synthesis of Knorr's Pyrrole

Target Molecule: Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[3][4] Scale: 100 mmol (Adaptable).

Reagents & Equipment

-

Ethyl acetoacetate (26.0 g, 200 mmol) - Divided usage.

-

Sodium nitrite (7.0 g, 100 mmol) dissolved in minimal water (15 mL).

-

Glacial Acetic Acid (100 mL).

-

Zinc Dust (15 g, ~230 mmol).

-

Equipment: 500 mL 3-neck round bottom flask, mechanical stirrer (essential for slurry), internal thermometer, addition funnel, reflux condenser.

Step-by-Step Methodology

Phase 1: Nitrosation (Formation of the Oxime)

-

Setup: Charge the flask with 100 mmol (13.0 g) of ethyl acetoacetate and 30 mL of glacial acetic acid. Cool the solution to 0–5°C using an ice-salt bath.

-

Addition: Add the sodium nitrite solution dropwise via the addition funnel.

-

Control Point: Do not allow the internal temperature to exceed 10°C. Rapid addition leads to side reactions (fume-off).

-

-

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Observation: The solution should turn pale yellow/orange, indicating oxime formation.

-

Phase 2: The Knorr Condensation (One-Pot)

-

Substrate Addition: Add the second equivalent of ethyl acetoacetate (13.0 g, 100 mmol) and the remaining acetic acid (70 mL) to the oxime solution.

-

Reduction/Cyclization: Begin vigorous stirring. Add the Zinc dust in small portions (approx. 1–2 g each) over 45 minutes.

-

Exotherm Alert: The reaction is highly exothermic.[3][4] The temperature will spike.[5] Allow the solvent to reflux gently (approx. 100–110°C) driven by the reaction heat. If it becomes too vigorous, pause Zn addition.

-

Mechanistic Note: The Zn reduces the oxime to the amine, which immediately condenses with the excess ethyl acetoacetate present.[4]

-

-

Completion: After Zn addition is complete, heat the mixture at reflux for an additional 1 hour to ensure complete cyclization and dehydration.

Phase 3: Workup & Purification

-

Hot Filtration: While still hot (~80°C), decant or filter the solution to remove unreacted Zinc/Zinc acetate sludge. Wash the solids with hot acetic acid (20 mL).

-

Precipitation: Pour the hot filtrate into a beaker containing 500 mL of vigorously stirred ice water.

-

Result: The product should precipitate immediately as a white or off-white solid.

-

-

Collection: Filter the crude product via vacuum filtration. Wash thoroughly with water (3 x 100 mL) to remove all traces of acid and zinc salts.

-

Recrystallization: Recrystallize from hot ethanol or methanol.

-

Yield Target: 60–70% (Literature standard).

-

Melting Point: 135–137°C.

-

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature runaway during Nitrosation. | Strictly maintain T < 10°C during |

| Product is Colored (Red/Brown) | Oxidation of pyrrole or polymerization. | Ensure complete removal of acid during workup. Recrystallize with activated charcoal. |

| Violent Eruption during Zn Addition | Accumulation of unreacted reagents followed by induction. | Safety Critical: Add Zn slowly. Ensure the reaction starts (visible reflux) after the first few portions before adding more. |

| Incomplete Precipitation | Acetic acid concentration too high in quench. | Dilute with more ice water (up to 10:1 water:acid ratio). |

Workflow Visualization: From Reactant to Pure Crystal

Figure 2: Operational workflow for the Knorr Pyrrole Synthesis.

References

-

Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

-

Organic Chemistry Portal. "Knorr Pyrrole Synthesis". Organic-Chemistry.org.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Standard reference text for heterocyclic mechanisms).

-

Wang, Z. (2010). "Knorr Pyrrole Synthesis". In: Comprehensive Organic Name Reactions and Reagents. Wiley.

- Corwin, A. H. (1950). "The Chemistry of Pyrrole and its Derivatives". Heterocyclic Compounds, Vol 1. (Classic review on pyrrole chemistry and zinc reduction protocols).

Disclaimer: This protocol involves the use of hazardous chemicals (Sodium Nitrite, Glacial Acetic Acid) and exothermic reactions.[4] Always perform a risk assessment and work within a fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrrole-ND Stability & Degradation

This guide functions as a specialized Technical Support Center for researchers working with Pyrrole-ND systems.

Note on Nomenclature: In this context, "Pyrrole-ND" is treated as a dual-category identifier addressing the two most critical research contexts:

-

Pyrrole-N-d (Deuterated Pyrrole, CAS 10162-82-0): Used in metabolic labeling and mechanistic studies.[1]

-

Pyrrole-NDI (Naphthalenediimide Conjugates): Used in DNA intercalation, organic electronics, and supramolecular drug delivery.[2]

Status: Operational | Tier: Level 3 (Senior Application Scientist) Scope: Chemical Stability, Isotopic Integrity, and Degradation Pathways.[2]

Diagnostic Triage: Identify Your Instability Signature

Before proceeding to protocols, match your observation to the failure mode.[2]

| Observation | Likely Issue | Root Cause | Immediate Action |

| Sample turns Red/Brown/Black | Oxidative Polymerization | Pyrrole ring autoxidation forming "pyrrole red" (polymers) or maleimides. | STOP. Purge with Argon. Add antioxidant (BHT/Ascorbate) if protocol permits. |

| Loss of Mass Signal (+1 Da shift) | Isotopic Scrambling | Pyrrole-N-d undergoing D/H exchange with protic solvents (H₂O, MeOH).[2] | STOP. Switch to aprotic solvents (DMSO-d6, CDCl3). Check pH. |

| Precipitation / Haze | Aggregation (Pi-Stacking) | Pyrrole-NDI conjugates stacking via the naphthalene core in aqueous media. | Sonicate. Add disaggregant (TFE or non-ionic surfactant). |

| Loss of UV Abs (360-380 nm) | Chromophore Bleaching | Photolytic cleavage or reduction of the NDI core. | Protect from ambient light (Amber vials). |

Deep Dive: Degradation Pathways

Pathway A: The "Red Tar" Mechanism (Oxidative Polymerization)

Applicable to: All Pyrrole derivatives.

The pyrrole ring is electron-rich and notoriously prone to acid-catalyzed polymerization and autoxidation.[2] This is the most common cause of sample failure.[2]

Mechanism:

-

Initiation: Light or trace acid generates a pyrrole radical cation.[2]

-

Propagation: The radical attacks a neutral pyrrole at the C2/C5 position (alpha-position).

-

Termination: Formation of polypyrrole chains (conjugated systems appearing red/black).

-

Alternative Oxidation: In the presence of singlet oxygen (

), the ring opens or oxidizes to maleimide (2,5-pyrroledione).

Pathway B: Isotopic Instability (D/H Exchange)

Applicable to: Pyrrole-N-d (Deuterated).

The N-D bond in pyrrole is labile (pKa ~17.5). While not acidic in water, it exchanges rapidly in the presence of trace moisture or protic solvents due to the resonance stabilization of the nitrogen lone pair.[2]

Pathway C: NDI Core Hydrolysis & Reduction

Applicable to: Pyrrole-NDI Conjugates.[2]

The Naphthalenediimide (NDI) core is an electron-deficient acceptor.

-

Hydrolysis: At pH > 9, the imide rings hydrolyze to naphthalenetetracarboxylic acid.[2]

-

Reduction: NDI easily forms radical anions (

), which are stable in anaerobic conditions but react destructively with oxygen.

Visualization of Degradation Logic

Caption: Figure 1.[3][4][5] Mechanistic flow of Pyrrole-ND degradation via oxidative, acid-catalyzed, and solvolytic pathways.

Experimental Protocols (Troubleshooting Guides)

Protocol A: Validating Isotopic Purity (For Pyrrole-N-d)

Use this to determine if your deuterated standard has degraded.

-

Solvent Selection: Use anhydrous DMSO-d6 or CDCl3 (stored over molecular sieves). Never use MeOH-d4 or D2O, as impurities will catalyze back-exchange.[2]

-

Preparation: Dissolve 5 mg Pyrrole-ND in 600 µL solvent under N2 atmosphere.

-

Acquisition: Run 1H-NMR.

-

Analysis:

-

Check the N-H region (approx. 8.0 - 9.5 ppm).

-

Pass: No signal (or <1% integration) at N-H.

-

Fail: Distinct broad singlet at N-H.

-

Tip: If using MS, look for the [M+H]+ peak.[2] For Pyrrole-N-d (MW ~68), a dominant peak at 67 indicates loss of D.

-

Protocol B: Assessing Oxidative Stability (Stress Test)

Use this to determine the shelf-life of your Pyrrole-NDI drug candidate.

-

Control: Prepare 100 µM Pyrrole-ND solution in degassed buffer (pH 7.4). Store in dark/anaerobic.

-

Stress Samples:

-

Oxidative: Add 0.1% H2O2.[2]

-

Photolytic: Expose to ICH Q1B light source (or ambient window light) for 4 hours.

-

Acidic: Adjust pH to 4.0 using HCl.

-

-

Monitoring:

-

Measure Absorbance at 210 nm (Pyrrole ring) and 360/380 nm (NDI core).

-

Failure Criteria:

-

Appearance of a new band at 400-500 nm (indicates polymerization/oligomerization).

-

Loss of fine structure in the NDI band (aggregation).

-

-

Frequently Asked Questions (FAQs)

Q1: Why does my Pyrrole-NDI precipitate in PBS buffer? A: The Naphthalenediimide (NDI) core is highly hydrophobic and planar. In high-salt buffers like PBS, the "salting-out" effect forces the NDI cores to stack (pi-pi interactions), causing precipitation.[2]

-

Fix: Pre-dissolve in DMSO (make a 1000x stock), then dilute into buffer containing a dispersant like 0.1% Tween-80 or PEG-400 .[2]

Q2: Can I store Pyrrole-N-d in water? A: Absolutely not. Even though the pKa is high, the N-D bond will exchange with water protons over time, especially if the pH drifts (CO2 absorption makes water acidic).[2] Store neat (liquid) at 4°C under Argon, or in sealed ampoules.

Q3: My sample turned pink/red. Is it salvageable? A: Generally, no .[2] The red color indicates the formation of pyrrole oligomers (dimers/trimers) or extensive oxidation. These impurities are often redox-active and will interfere with biological assays. You must repurify (HPLC) or discard.

Q4: How do I prevent the "Red Tar" during synthesis? A:

-

Exclude Light: Wrap flasks in foil.

-

Exclude Oxygen: All reactions must be under N2/Ar.[2]

-

Remove Acid: If your synthesis involves acid, quench immediately with weak base (NaHCO3) before concentrating.[2] Never rotovap pyrroles to dryness in the presence of trace acid.

References

-

Bhosale, S. V., et al. (2021).[2] "Naphthalene diimides: perspectives and promise." Chemical Society Reviews, 50, 9845-9998.[2] Retrieved from [Link]

-

Muszalska, I., et al. (2010).[2] "Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives." Acta Poloniae Pharmaceutica, 67(3), 233-238.[2][6] Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. quora.com [quora.com]

- 4. Naphthalene diimide bis-guanidinio-carbonyl-pyrrole as a pH-switchable threading DNA intercalator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: High-Purity Pyrrole-ND Synthesis

Introduction: The Purity Paradox in Pyrrole-ND

Welcome to the technical support hub for Pyrrole-Nanodiamond (Pyrrole-ND) composites. Whether you are developing conductive scaffolds for neural regeneration or stable biosensors, the efficacy of your material hinges on purity .

A common misconception is that "synthesis" ends when the reaction flask turns black. In reality, the crude product often contains a mixture of:

-

Target: Polypyrrole-coated NDs (PPy-ND).[1]

-

Impurity A: Free polypyrrole (PPy) chains/globules (bulk polymer).

-

Impurity B: Unreacted pyrrole monomers and oligomers.

-

Impurity C: Residual oxidant ions (

, -

Impurity D: Non-diamond carbon (graphite) from the original ND feedstock.

This guide provides a modular, troubleshooting-first approach to eliminating these impurities.

Module 1: Pre-Synthesis Troubleshooting (The Substrate)

Current Ticket: "My final composite is heterogeneous, and the coating peels off during sonication."

Root Cause: The Nanodiamond (ND) surface was likely contaminated with amorphous carbon or lacked the necessary functional groups for polymer anchoring, leading to weak adsorption rather than strong interaction.

Protocol 1.1: The "Zeta-Reset" Cleaning Method

Before introducing pyrrole, you must standardize the ND surface.

-

Acid Digestion: Reflux ND powder in a mixture of concentrated

and -

Rinsing: Centrifuge and wash with deionized water until the supernatant pH is neutral.

-

Validation: Check Zeta Potential . A clean, carboxylated ND surface should show a potential of <-30 mV (stable negative charge) at neutral pH.

Technical Insight: The negative surface charge of carboxylated NDs can electrostatically attract the cationic pyrrole radical cations during the initial stages of polymerization, promoting a "core-shell" structure rather than separate free polymer formation [1].

Module 2: Reaction Control (Preventing "Free" Polymer)

Current Ticket: "I see large black chunks separate from the fine suspension. Is this my product?"

Root Cause: This is likely bulk polypyrrole (Free PPy). If the oxidant is added too quickly or the temperature is too high, pyrrole polymerizes in the solution bulk rather than on the ND surface.

Protocol 2.1: Surface-Initiated Polymerization (SIP)

To force polymerization onto the NDs, use a kinetic control strategy.

| Parameter | Standard (Flawed) | Optimized (High Purity) | Reasoning |

| Temperature | Room Temp (25°C) | Ice Bath (0–4°C) | Low T slows propagation, favoring orderly adsorption over chaotic bulk nucleation [2]. |

| Oxidant Addition | Dumped in at once | Dropwise (1 drop/sec) | Keeps local oxidant concentration low, preventing runaway bulk polymerization. |

| Stirring | Magnetic Stirring | Mechanical + Sonication | Magnetic bars grind NDs into aggregates. Intermittent sonication ensures NDs remain dispersed during coating. |

Visualization: The "Free Polymer" Avoidance Workflow

Figure 1: Kinetic control workflow to favor core-shell formation over bulk polymerization.

Module 3: Post-Synthesis Purification (The Cleanup)

Current Ticket: "My sample smells like solvent and shows unexpected peaks in UV-Vis."

Root Cause: Presence of oligomers (short chains) and residual oxidant salts. PPy synthesis uses stoichiometric amounts of oxidants (e.g.,

Protocol 3.1: The Gradient Wash Cycle

Do not just "wash with water." Use this solubility-based gradient.

Step 1: Removal of Oxidant Ions (Water Wash)

-

Action: Centrifuge the crude black precipitate (e.g., 15,000 rpm for 20 min). Discard supernatant. Resuspend in DI water.

-

Repeat: 3–5 times until the supernatant is clear and conductivity is near that of pure water (< 5 µS/cm).

-

Why: Removes

or

Step 2: Removal of Oligomers (Organic Wash)

-

Action: Wash the pellet with Ethanol or Methanol .

-

Why: Short-chain polypyrrole oligomers are soluble in alcohols. High molecular weight PPy-ND is not. This step removes the "brown/yellow" filtrate often seen in crude products [3].

Step 3: Removal of Unreacted Monomer (The Hexane Polish)

-

Action: Perform a final wash with Hexane or Acetone .

-

Why: Pyrrole monomer is highly soluble in hexane; the polymer is not. This eliminates cytotoxicity caused by free monomers.

Step 4: Dialysis (The Final Polish)

-

Action: If the material is for biological use, place the resuspended PPy-ND in a dialysis bag (Cut-off 12-14 kDa) against DI water for 48 hours.

-

Why: Removes trapped ions that centrifugation cannot dislodge.

Module 4: Validation & Quality Control

Current Ticket: "How do I prove my purification worked?"

Root Cause: Visual inspection is insufficient. You need spectroscopic confirmation.

QC Checklist

| Technique | What to Look For (Success) | What Indicates Failure (Impurity) |

| FTIR | Sharp peaks at ~1540 cm⁻¹ (C=C) and ~1460 cm⁻¹ (C-N). | Broad -OH stretch >3000 cm⁻¹ (Water/Acid residue) or peaks at 1700 cm⁻¹ (Overoxidation). |

| Raman | Distinct D-band (1350 cm⁻¹) and G-band (1580 cm⁻¹). | High fluorescence background (Organic impurities). |

| XPS | Nitrogen (N1s) signal present. Low Iron (Fe2p) signal. | High Fe signal (>1 at%) indicates trapped catalyst. |

| TGA | Two-step weight loss. NDs stable up to ~500°C. | Early weight loss <200°C indicates trapped oligomers or moisture. |

Visualization: The Purity Decision Tree

Figure 2: Quality Control Decision Tree for validating PPy-ND purity.

References

-

Omastova, M., et al. "Synthesis and structural characterization of polypyrrole/nanodiamond composites." Materials Chemistry and Physics, vol. 126, no. 1-2, 2011.[2]

- Stejskal, J. "Polymers of high-conducting polypyrrole prepared in the presence of methyl orange." Synthetic Metals, vol. 152, 2005.

-

Hatchett, D. W., & Josowicz, M. "Composites of Intrinsically Conducting Polymers as Sensing Nanomaterials." Chemical Reviews, vol. 108, no. 2, 2008.

-

Mochalin, V. N., et al. "The properties and applications of nanodiamonds." Nature Nanotechnology, vol. 7, 2012. (Standard for ND purification).[3][4]

Sources

"overcoming challenges in functionalizing pyrrole rings"

<Technical Support Center: Overcoming Challenges in Functionalizing Pyrrole Rings

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrrole ring functionalization. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered in the lab. Pyrrole is a foundational heterocyclic scaffold in numerous biologically active compounds and materials, making its effective functionalization a critical skill.[1][2][3][4] This resource provides in-depth, evidence-based troubleshooting advice and frequently asked questions to streamline your experimental workflows and enhance your success.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common issues that researchers face when working with pyrrole derivatives.

Q1: My pyrrole starting material is decomposing or polymerizing upon exposure to acidic reagents. How can I prevent this?

A1: This is a classic challenge. The electron-rich nature of the pyrrole ring makes it highly susceptible to protonation, which disrupts its aromaticity and can lead to polymerization or ring-opening.[5][6][7][8] Even exposure to light can be sufficient to initiate polymerization in acidic media.[6]

-

Causality: The lone pair of electrons on the nitrogen atom is integral to the aromatic sextet.[9][10] When protonated by a strong acid, this aromaticity is lost, making the resulting pyrrole cation unstable and prone to polymerization.[7]

-

Troubleshooting Protocol:

-

Avoid Strong Acids: Whenever possible, use milder acidic conditions or non-acidic reagents. For reactions like nitration, use a mixture of nitric acid in acetic anhydride at low temperatures instead of stronger acid mixtures.[6][7] For sulfonation, a pyridine-SO₃ complex is a milder alternative.[6]

-

N-Protection: Introduce an electron-withdrawing protecting group on the pyrrole nitrogen. Sulfonyl groups are particularly effective as they reduce the ring's reactivity, allowing for a broader range of reactions and improving regioselectivity.[11] The benzenesulfonyl group, for instance, can direct Friedel-Crafts acylation to the β-position.[12]

-

Control Reaction Temperature: Perform reactions at low temperatures to minimize polymerization.

-

Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by acidic conditions.[8]

-

Q2: I am struggling with poor regioselectivity in the electrophilic substitution of my pyrrole. How can I control where the substituent adds?

A2: Achieving regioselectivity between the C2 (α) and C3 (β) positions is a common hurdle. Electrophilic attack is generally favored at the C2 position due to the greater stabilization of the resulting carbocation intermediate through resonance (three resonance structures vs. two for C3 attack).[13][14][15][16]

-

Causality: The intermediate formed by attack at the α-position is more stable, leading to a lower activation energy for this pathway.[13][14]

-

Troubleshooting & Optimization Strategies:

-

Steric Hindrance: Introducing a bulky substituent on the nitrogen atom can sterically hinder the C2 and C5 positions, favoring substitution at the C3 and C4 positions.[17]

-

N-Protecting Groups: As mentioned, N-protecting groups can direct substitution. For example, a bulky triisopropylsilyl (TIPS) group on the nitrogen can direct electrophiles to the C3 position.[6]

-

Directed Metalation: Deprotonative metalation is a powerful tool for regioselective functionalization.[18] Using a directing group can guide the metalation to a specific position, which can then be quenched with an electrophile.

-

Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the α:β ratio. It is often necessary to screen different conditions to optimize for the desired isomer.[17]

-

Q3: My C-H activation/functionalization reaction on the pyrrole ring is giving low yields or is not selective. What can I do?

A3: Direct C-H functionalization is a highly desirable, atom-economical method, but it comes with its own set of challenges, particularly for electron-rich heterocycles like pyrrole.[2][19]

-

Causality: The high reactivity of pyrrole can lead to multiple side reactions, and achieving selectivity between the different C-H bonds can be difficult.[20]

-

Troubleshooting Protocol:

-

Catalyst and Ligand Screening: The choice of transition metal catalyst and ligand is crucial. For example, palladium catalysts with sterically demanding phosphine ligands have been shown to be effective for the C2-arylation of pyrrole N-anions.[21] Rhodium catalysts are also widely used for various C-H activation reactions.[22]

-

Directing Groups: Employing a directing group on the nitrogen atom can significantly improve both reactivity and regioselectivity. N-alkoxycarbamoyl groups, for instance, have been used to direct alkenylation.[23]

-

Optimizing Reaction Conditions: Systematically vary parameters such as solvent, temperature, base, and additives. For palladium-catalyzed C5-alkylation of electron-deficient pyrroles, switching the base from potassium carbonate to potassium bicarbonate was found to suppress N-alkylation byproducts.[24]

-

Consider Alternative C-H Functionalization Strategies: Recent advances include metal-free catalytic C(sp³)–H functionalization of alkyl-substituted pyrroles and enantioselective C-H activation.[25][26]

-

Section 2: Troubleshooting Guides

This section provides a more granular look at specific experimental problems and their solutions.

Problem 1: Low Yields in Friedel-Crafts Acylation

| Symptom | Potential Cause | Suggested Solution | Supporting Evidence/Rationale |

| No or low conversion to the acylated product. | Deactivation of Lewis Acid Catalyst: The pyrrole nitrogen can coordinate with the Lewis acid, deactivating it. | Use a stoichiometric amount of the Lewis acid or consider using a milder catalyst. | Pyrrole's basicity, though weak, allows for interaction with strong Lewis acids. |

| Significant polymerization of the starting material. | Harsh Reaction Conditions: Strong Lewis acids and high temperatures promote polymerization. | Use milder Lewis acids (e.g., ZnCl₂, SnCl₄) and lower reaction temperatures. | Pyrrole is known to be unstable under strongly acidic conditions.[5][6] |

| Formation of multiple acylated products. | Poor Regioselectivity: Unsubstituted pyrroles can be acylated at multiple positions. | Protect the nitrogen with a bulky group to direct acylation to the C3 position or an electron-withdrawing group to control reactivity. | N-protection is a standard strategy to control regioselectivity in pyrrole chemistry.[11] |

Problem 2: Difficulties with N-Functionalization

| Symptom | Potential Cause | Suggested Solution | Supporting Evidence/Rationale |

| Incomplete reaction when introducing an N-substituent. | Insufficiently Strong Base: The N-H bond of pyrrole is weakly acidic (pKa ≈ 17.5 in DMSO), requiring a sufficiently strong base for deprotonation. | Use stronger bases like sodium hydride (NaH), potassium hydride (KH), or organolithium reagents. | The acidity of the N-H bond necessitates the use of strong bases for complete deprotonation.[7][10] |

| Side reactions, such as C-alkylation, are observed. | Ambident Nucleophilicity of the Pyrrolide Anion: The deprotonated pyrrole anion can react at both the nitrogen and carbon atoms. | Use polar aprotic solvents like DMF or DMSO to favor N-alkylation. The choice of counter-ion can also influence the N/C selectivity. | Solvent and counter-ion effects are known to influence the regioselectivity of ambident nucleophiles. |

| The desired N-substituted product is unstable. | Inherent Instability of the Product: Certain N-substituents may render the pyrrole ring more susceptible to degradation. | Re-evaluate the choice of N-substituent. If the substituent is a protecting group, consider one that enhances stability, such as an electron-withdrawing group. | Electron-withdrawing groups can stabilize the electron-rich pyrrole ring.[11] |

Section 3: Experimental Workflows & Diagrams

Workflow: Regioselective C3-Acylation of Pyrrole

This workflow outlines a general procedure for achieving C3-acylation, a common challenge due to the inherent preference for C2-substitution.

Step 1: N-Protection

-

Objective: To sterically block the C2/C5 positions and deactivate the ring towards uncontrolled electrophilic attack.

-

Protocol:

-

Dissolve pyrrole in a suitable anhydrous solvent (e.g., THF, DMF).

-

Add a strong base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir for 30-60 minutes until hydrogen evolution ceases.

-

Add a bulky protecting group reagent (e.g., triisopropylsilyl chloride, TIPS-Cl).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction and purify the N-TIPS-pyrrole.

-

Step 2: C3-Acylation

-

Objective: To introduce an acyl group selectively at the C3 position.

-

Protocol:

-

Dissolve the N-TIPS-pyrrole in an anhydrous, non-coordinating solvent (e.g., dichloromethane).

-

Cool the solution to the recommended temperature (e.g., -78 °C).

-

Add the acylating agent (e.g., an acyl chloride or anhydride) and a Lewis acid (e.g., AlCl₃, TiCl₄).

-

Stir the reaction at low temperature until the starting material is consumed.

-

Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous NaHCO₃).

-

Extract the product, dry the organic layer, and purify by chromatography.

-

Step 3: Deprotection

-

Objective: To remove the N-protecting group to yield the C3-acylated pyrrole.

-

Protocol:

-

Dissolve the purified N-TIPS-3-acylpyrrole in a suitable solvent (e.g., THF).

-

Add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).

-

Stir at room temperature until deprotection is complete.

-

Perform an aqueous workup and purify the final product.

-

Logical Decision Workflow for Troubleshooting Pyrrole Functionalization

Caption: Troubleshooting Decision Tree for Pyrrole Functionalization.

References

- Muchowski, J. M., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702.

- Hu, Y., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(1), 1-28.

- Majumdar, B., & D'Souza, F. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Journal of the Indian Chemical Society, 98(3), 100019.

- Armes, S. P., & Aldissi, M. (1991). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.

- Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 453-466.

- Catellani, M., et al. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society, 132(11), 3682-3683.

- Wang, D., et al. (2013). Palladium-Catalyzed Direct C–H Alkylation of Electron-Deficient Pyrrole Derivatives.

- Muchowski, J. M., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.

- Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (n.d.). Progress in Chemical and Biological Science.

- Pyrrole polymeriz

- Pyrrole Protection. (n.d.).

- Regioselectivity in electrophilic substitution of pyrrole. (n.d.). ECHEMI.

- Guo, J., et al. (2025). C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates.

- Metalation of Pyrrole. (n.d.).

- Trofimov, B. A., & Schmidt, E. Y. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5086.

- Li, Y., et al. (2018). Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles.

- Regioselective Functionalization of Pyrroles: Research Guide & Papers. (n.d.). PapersFlow.

- Why is the reaction of pyrrole difficult with acid? (n.d.). ECHEMI.

- Why is the reaction of pyrrole difficult with acid? (2018, April 24). Quora.

- Acidic and Basic Character of Pyrrole. (n.d.). Scribd.

- Enantioselective C−H activation of pyrroles with different electrophiles. (n.d.).

- Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Deriv

- Regioselectivity in electrophilic substitution of pyrrole. (2015, February 28). Chemistry Stack Exchange.

- Yoshikai, N., & Wei, Y. (2013). Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization. Asian Journal of Organic Chemistry, 2(6), 466-478.

- Afonin, A. V., & Vashchenko, A. V. (2007). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Russian Chemical Bulletin, 56(1), 1-13.

- Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor.

- Pyrrole undergoes electrophilic aromatic substitution more readily than benzene... (n.d.). Pearson+.

- Sames, D., et al. (2005). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 34(10), 825-835.

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.lucp.net [books.lucp.net]

- 4. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 5. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrrole polymerization [quimicaorganica.org]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 16. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed CâH Functionalization | Yoshikai Group [pharm.tohoku.ac.jp]

- 20. papersflow.ai [papersflow.ai]

- 21. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 25. C(sp 3 )–H functionalization of N -protected dialkylpyrrole derivatives with azodicarboxylates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03254G [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrrole Derivatives

Welcome to the technical support center for the synthesis of pyrrole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to pilot or industrial-scale production. Pyrrole and its derivatives are fundamental scaffolds in pharmaceuticals, materials science, and agrochemicals.[1][2] However, scaling their synthesis presents a unique set of challenges, from managing reaction exotherms to ensuring product stability and purity.[3][4]

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. We will delve into the causality behind common issues and offer field-proven solutions, grounded in authoritative scientific literature.

Section 1: Troubleshooting the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is one of the most direct and widely used methods for preparing pyrroles.[5][6] Despite its utility, significant challenges can arise during scale-up.

Q1: My Paal-Knorr reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue often attributable to several interconnected factors:

-

Inefficient Heat Transfer: The Paal-Knorr reaction is often exothermic. In a small flask, heat dissipates relatively easily. On a large scale, inefficient heat removal can create localized hot spots, leading to the degradation of starting materials or the desired pyrrole product.[3][7]

-

Sub-optimal Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer, meaning the reactants do not encounter each other effectively. This can slow the reaction rate and favor the formation of side products.

-

Inappropriate Catalyst Concentration: The reaction is typically catalyzed by a weak acid.[8] While essential for accelerating the reaction, an incorrect local concentration due to poor mixing can either stall the reaction or, if too high, promote the formation of furan byproducts.[7][9]

-

Prolonged Reaction Time: Simply multiplying the bench-scale reaction time is often incorrect. Longer exposure to heat and acidic conditions on a large scale can increase product degradation.[6][10]

Troubleshooting Steps:

-

Characterize Thermal Profile: Use a reaction calorimeter to understand the heat flow of your reaction. This data is critical for designing an appropriate cooling strategy for the larger reactor.

-

Optimize Agitation: Ensure your reactor's impeller design and speed are sufficient to maintain a homogenous mixture.

-

Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled feed of the amine or the 1,4-dicarbonyl compound to manage the exotherm and maintain optimal concentration profiles.

-

Re-evaluate Catalyst: At scale, a milder catalyst or a lower concentration might be sufficient. Consider alternatives to strong acids, such as acetic acid or Lewis acids, which have been shown to be effective.[5][11]

Q2: During the scale-up of my Paal-Knorr synthesis, I'm generating a significant amount of a furan byproduct. How can I suppress this?

A2: Furan formation is the most common competing reaction in the Paal-Knorr synthesis, occurring when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization before reacting with the amine.[7]

Causality & Mitigation:

-

Excessive Acidity: The primary cause is overly acidic conditions (pH < 3).[7][9] The rate of furan formation is highly pH-dependent.

-

Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) react more slowly, giving the dicarbonyl more time to cyclize into a furan.[7]

-

Solution: Use a moderate excess of the amine (1.2-1.5 equivalents) to favor the bimolecular reaction pathway leading to the pyrrole.[7] For sluggish amines, consider increasing the reaction temperature modestly, but only after ensuring you can control the exotherm.

-

Q3: My crude product is a dark, intractable tar. What's causing this and how can I prevent it?

A3: Tar formation is typically a result of polymerization or extensive degradation of the pyrrole product.[7][9] Pyrroles, being electron-rich aromatic systems, are susceptible to polymerization initiated by strong acids or oxidative processes.[12]

Prevention Strategy:

-

Run Under Inert Atmosphere: Purge the reactor with nitrogen or argon before adding reagents to minimize oxidation, especially if your starting materials or the final product are known to be air-sensitive.[12]

-

Use Purified Reagents: Ensure your starting dicarbonyl and amine are free of oxidative impurities.

-